molecular formula C22H21N3O4 B6327274 Fmoc-His-OMe (Fmoc-L-His-OMe) CAS No. 160450-10-2

Fmoc-His-OMe (Fmoc-L-His-OMe)

Cat. No. B6327274
CAS RN: 160450-10-2
M. Wt: 391.4 g/mol
InChI Key: YJYNUBXPJQOMJC-FQEVSTJZSA-N
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Description

Fmoc-His-OMe, also known as Fmoc-L-His-OMe, is a derivative of histidine that is commonly used in peptide synthesis. It is a useful research chemical for a variety of research applications .


Synthesis Analysis

Fmoc-His-OMe is synthesized using Fmoc solid-phase peptide synthesis (SPPS), which is the method of choice for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Molecular Structure Analysis

The molecular formula of Fmoc-His-OMe is C22H21N3O4. Its molecular weight is 391.4 g/mol.


Chemical Reactions Analysis

Fmoc-His-OMe is involved in various chemical reactions during peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .


Physical And Chemical Properties Analysis

Fmoc-His-OMe is a solid substance at room temperature. Its physical and chemical properties are largely determined by its molecular structure, which includes a fluorenyl group that is highly fluorescent .

Scientific Research Applications

Hydrogel Formation

Abstract: Hydrogels composed of low molecular weight molecules play a crucial role in biomedical applications. Fmoc-His-OMe has been investigated for its ability to self-assemble into hydrogels. Several factors contribute to hydrogel formation, including the presence of Fmoc, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . Understanding these mechanisms can lead to innovative drug delivery systems and tissue engineering scaffolds.

Membrane and Coating Formulation

Fmoc-His-OMe hydrogels have been proposed for membrane and coating applications. Their self-supporting nature makes them suitable for creating protective barriers, drug-eluting patches, and wound dressings. These applications benefit from the hydrogel’s biocompatibility and tunable properties .

Mechanism of Action

Mode of Action

The fmoc group is known to promote hydrophobic and π-π stacking interactions due to its intrinsic hydrophobicity and aromaticity . These interactions could influence the compound’s interaction with its targets.

Result of Action

Histidine and its derivatives are known to play a role in mitigating oxidative stress , which might hint at the potential effects of Fmoc-His-OMe.

Future Directions

The use of Fmoc-His-OMe in peptide synthesis is expected to continue due to its effectiveness and the growing demand from medicinal chemistry and pharmacology . Future research may focus on further improving the quality of peptide synthesis and expanding the applications of Fmoc SPPS .

properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYNUBXPJQOMJC-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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